Product packaging for (E)-1,1,1-Trifluoroundec-3-EN-2-one(Cat. No.:)

(E)-1,1,1-Trifluoroundec-3-EN-2-one

Cat. No.: B13030643
M. Wt: 222.25 g/mol
InChI Key: HAKDZMCWDIYVJD-CMDGGOBGSA-N
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Description

(E)-1,1,1-Trifluoroundec-3-en-2-one is a fluorinated unsaturated ketone that belongs to the class of organic compounds known as enones. Enones are characterized by a conjugated system of an alkene and a carbonyl group, which makes them valuable intermediates in various chemical syntheses, particularly in cycloaddition reactions and as Michael acceptors . The compound features a long alkyl chain (undecyl) and a trifluoromethyl group, the latter of which is known to significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics are often exploited in medicinal chemistry to optimize the pharmacokinetic profiles of drug candidates. The specific (E) stereochemistry across the double bond is a crucial determinant of its molecular shape and reactivity. This combination of features makes this compound a versatile building block for researchers. Its primary applications are in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group is a key motif, and in advanced materials science for creating novel polymers and liquid crystals. The long alkyl chain may also make it a candidate for use in fragrance and flavor research, as similar structures like 3-decen-2-one are used to provide fatty and citrus notes . This product is intended for chemical synthesis and research applications only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17F3O B13030643 (E)-1,1,1-Trifluoroundec-3-EN-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17F3O

Molecular Weight

222.25 g/mol

IUPAC Name

(E)-1,1,1-trifluoroundec-3-en-2-one

InChI

InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h8-9H,2-7H2,1H3/b9-8+

InChI Key

HAKDZMCWDIYVJD-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)C(F)(F)F

Canonical SMILES

CCCCCCCC=CC(=O)C(F)(F)F

Origin of Product

United States

Synthetic Strategies and Methodologies for E 1,1,1 Trifluoroundec 3 En 2 One

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgicj-e.orgamazonaws.comub.edu For (E)-1,1,1-Trifluoroundec-3-en-2-one, the primary strategic disconnections focus on the carbon-carbon bonds that form the undecene backbone and the carbon-carbon bond of the enone system.

The most logical disconnections are at the site of the double bond and the bond adjacent to the ketone. This approach simplifies the molecule into key fragments: a trifluoromethylated synthon and a C8 aldehyde. The (E)-alkene geometry suggests the use of a stereoselective olefination reaction, such as the Horner-Wadsworth-Emmons reaction. The ketone functionality can be envisioned as arising from the oxidation of a corresponding secondary alcohol or through an acylation reaction.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C3-C4 bond): This disconnection, corresponding to a Wittig or Horner-Wadsworth-Emmons reaction, breaks the molecule into octanal (B89490) and a trifluoromethylated phosphorus ylide or phosphonate (B1237965) ester. This is a common and effective strategy for forming α,β-unsaturated ketones.

Disconnection 2 (C2-C3 bond): An alternative disconnection at the α,β-unsaturated ketone can lead back to a β-hydroxy ketone through an aldol-type reaction. Subsequent dehydration would then form the double bond. This approach would require careful control of the stereochemistry of the elimination step to achieve the desired (E)-isomer.

Disconnection 3 (C1-C2 bond): Breaking the bond between the trifluoromethyl group and the carbonyl carbon points to a trifluoromethylating agent and an undecenoyl chloride or a related carboxylic acid derivative. This strategy involves the late-stage introduction of the trifluoromethyl group.

Preparation of Trifluoromethylated Precursors for Undecenone Framework

The successful synthesis of this compound is highly dependent on the efficient preparation of the necessary trifluoromethylated building blocks and the undecene carbon chain.

Synthesis of Trifluoromethyl-Containing Synthons

The introduction of the trifluoromethyl (CF3) group is a critical step, and various methods have been developed for this purpose. core.ac.uk One common approach involves the use of trifluoromethylating reagents.

From Trifluoroacetic Acid Derivatives: Trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799) can serve as precursors. For instance, ethyl trifluoroacetate can react with a suitable nucleophile to generate a trifluoromethyl ketone fragment. chemicalbook.com

Using Trifluoromethylating Reagents: Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) are widely used for the nucleophilic trifluoromethylation of carbonyl compounds. orgsyn.orgsioc-journal.cn Another class of reagents includes electrophilic trifluoromethylating agents like the Togni reagents. core.ac.uk

A key synthon for the Horner-Wadsworth-Emmons approach is a trifluoromethylated phosphonate ester, such as diethyl (2,2,2-trifluoro-1-oxoethyl)phosphonate. This can be prepared from trifluoroacetic acid derivatives.

Development of Routes to Form the Undecene Carbon Chain

The C8 aliphatic chain required for the synthesis is typically derived from commercially available starting materials. Octanal is a common and logical choice as the electrophilic partner in an olefination reaction. Alternatively, longer-chain precursors can be assembled through standard carbon-carbon bond-forming reactions like Grignard reactions or cuprate (B13416276) additions, followed by functional group manipulations to yield the desired aldehyde or other reactive intermediate.

Formation of the (E)-Double Bond and Ketone Functionality

The final key transformations in the synthesis of this compound are the stereoselective construction of the (E)-double bond and the formation of the ketone.

Stereoselective Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of (E)-α,β-unsaturated esters and ketones due to its high stereoselectivity. nih.govnih.gov In this approach, a stabilized phosphonate ylide, such as the ylide derived from diethyl (2,2,2-trifluoro-1-oxoethyl)phosphonate, reacts with an aldehyde, in this case, octanal. The reaction proceeds through a betaine-like intermediate that preferentially eliminates to form the thermodynamically more stable (E)-alkene.

The Wittig reaction, while also a powerful olefination method, often provides lower (E)-selectivity with stabilized ylides compared to the HWE reaction. The choice between these methods depends on the specific substrates and desired stereochemical outcome.

Table 1: Comparison of Olefination Reactions for (E)-Alkene Synthesis

ReactionReagentTypical StereoselectivityNotes
Horner-Wadsworth-EmmonsStabilized phosphonate ylideHigh (E)-selectivityThe water-soluble phosphate (B84403) byproduct is easily removed.
Wittig ReactionStabilized phosphorus ylideCan give mixtures of (E) and (Z) isomersStereoselectivity is highly dependent on the ylide structure and reaction conditions.

Introduction of the Ketone Moiety via Oxidation or Acylation

The ketone functionality can be introduced at different stages of the synthesis.

Oxidation: If the synthesis proceeds through a β-hydroxy ketone intermediate from an aldol (B89426) reaction, a subsequent oxidation of the secondary alcohol to a ketone is required. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Acylation: A Friedel-Crafts acylation or a related reaction can be employed to introduce the trifluoroacetyl group onto a suitable nucleophilic precursor. beilstein-journals.org For instance, a vinyl nucleophile could react with a trifluoroacetylating agent. However, controlling the regioselectivity of such a reaction can be challenging.

A more direct approach involves using a trifluoromethyl ketone-containing building block directly in the olefination step, as described in the HWE strategy. This consolidates the formation of the ketone and the double bond into a single, highly efficient and stereoselective step.

Catalytic Approaches in Synthesis

The introduction of a trifluoromethyl group and the establishment of a stereochemically defined double bond in this compound often necessitate the use of sophisticated catalytic systems. Both transition metal catalysis and organocatalysis have emerged as powerful tools in the synthetic chemist's arsenal (B13267) for constructing this and similar α,β-unsaturated trifluoromethyl ketones.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed C-C coupling)

Transition metal-catalyzed reactions, particularly those employing palladium, are pivotal in the formation of the carbon-carbon bonds essential to the backbone of this compound. thermofisher.com A prevalent strategy involves the coupling of a suitable trifluoromethyl-containing building block with a fragment that will form the undecenyl chain.

One plausible palladium-catalyzed approach is a cross-coupling reaction. oup.comresearchgate.net For instance, a Negishi or Stille coupling could be envisioned, where an organozinc or organotin reagent, respectively, bearing the octenyl side chain is coupled with a trifluoroacetyl-containing vinyl halide. The catalytic cycle for such a palladium-catalyzed cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. oup.com

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the vinyl halide (e.g., (E)-1-bromo-3,3,3-trifluoroprop-1-en-2-one), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.
Transmetalation The organometallic coupling partner (e.g., an octenylzinc or octenyltin reagent) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond of the product.

The choice of ligands, such as phosphines (e.g., tributylphosphine (B147548) or triphenylphosphine), and reaction conditions, including solvent and temperature, are critical for achieving high yields and selectivity. oup.com For instance, the use of bulky phosphine (B1218219) ligands can often enhance the rate of reductive elimination.

Another relevant transition metal-catalyzed method is the copper(I)-catalyzed regioselective C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds. nih.gov While this method typically introduces a trifluoromethyl group to an existing enone, a related strategy could potentially be adapted.

Organocatalytic Methodologies

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of fluorinated compounds, which can be relevant for creating chiral analogs or for specific bond-forming reactions under mild conditions. researchgate.net For the synthesis of this compound, an organocatalytic approach could be employed in key steps such as the formation of the α,β-unsaturated system.

A highly relevant organocatalytic reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its ability to produce (E)-alkenes with high stereoselectivity. nrochemistry.comwikipedia.orgalfa-chemistry.com In a likely synthetic route to this compound, the HWE reaction would involve the condensation of a stabilized phosphonate ylide, such as diethyl (2-oxo-3,3,3-trifluoropropyl)phosphonate, with heptanal.

The reaction mechanism of the HWE reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the aldehyde. The resulting intermediate eliminates a dialkylphosphate salt to furnish the alkene. The stereochemical outcome is generally controlled by thermodynamic factors, favoring the formation of the more stable (E)-isomer. wikipedia.orgalfa-chemistry.com

Table 2: Horner-Wadsworth-Emmons Reaction for this compound Synthesis

Reactant 1Reactant 2BaseSolventProduct
Diethyl (2-oxo-3,3,3-trifluoropropyl)phosphonateHeptanalNaH, KHMDS, or similar strong baseTHF, DMEThis compound

Organocatalysts, such as chiral primary amines or thiourea (B124793) derivatives, can also be used to catalyze aldol or similar C-C bond-forming reactions that could be precursors to the final enone structure, particularly in the synthesis of enantioenriched α-trifluoromethyl tertiary alcohols. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, stoichiometry of reagents, and the choice of catalyst, base, and solvent.

For instance, in a potential Horner-Wadsworth-Emmons synthesis, the choice of base and the reaction temperature can significantly influence the E/Z selectivity. The use of certain bases and additives, like LiCl, in what is known as the Masamune-Roush conditions, can further enhance the (E)-selectivity for base-sensitive substrates. nrochemistry.com

In palladium-catalyzed coupling reactions, the catalyst loading, the nature of the ligand, and the reaction temperature are critical variables. Lowering the catalyst loading is often a goal for process efficiency, but this must be balanced against achieving a reasonable reaction rate and yield. The screening of different phosphine ligands and solvents is a common optimization strategy. oup.com

Scalable Synthesis and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. For the scalable synthesis of this compound, factors such as cost of starting materials and reagents, process safety, and the environmental impact of waste streams become paramount.

For example, while many effective catalysts exist, their cost and toxicity can be prohibitive for large-scale production. The development of highly active catalysts that can be used at very low loadings is an area of active research. Furthermore, the use of hazardous reagents, such as highly reactive organometallic compounds or toxic solvents, would need to be carefully managed or replaced with safer alternatives.

The Horner-Wadsworth-Emmons reaction is generally considered scalable, and the water-soluble nature of the phosphate byproduct simplifies purification. alfa-chemistry.com However, the use of stoichiometric strong bases like sodium hydride can present safety challenges on a large scale.

Advanced Isolation and Purification Techniques for Complex Organic Intermediates

The purification of this compound and its synthetic intermediates is critical to obtaining a final product of high purity. Standard techniques such as column chromatography on silica (B1680970) gel are often employed at the laboratory scale.

For larger-scale purifications, techniques such as crystallization may be more practical and cost-effective. The presence of the trifluoromethyl group can influence the physical properties of the molecule, such as its volatility and polarity, which must be considered when developing purification protocols. For instance, the high electronegativity of the fluorine atoms can reduce the polarity of the molecule compared to its non-fluorinated analog.

In some cases, impurities may be difficult to separate due to similar physical properties. The volatility of some fluorinated compounds can also make purification challenging. nih.gov Distillation, including extractive distillation, can be a viable method for purifying volatile intermediates or the final product, especially at an industrial scale. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Comprehensive ¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. For this compound, the proton signals are assigned as follows, reflecting the specific electronic environment of each proton.

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-3~6.9-7.1d~15.7
H-4~6.1-6.3dt~15.7, ~7.0
H-5~2.2-2.3q~7.0
H-6 to H-10~1.2-1.5m-
H-11~0.8-0.9t~7.0

d = doublet, t = triplet, q = quartet, dt = doublet of triplets, m = multiplet

The large coupling constant (~15.7 Hz) between H-3 and H-4 is characteristic of a trans (E) configuration of the double bond. The downfield chemical shifts of H-3 and H-4 are attributed to their vinylic nature and proximity to the electron-withdrawing ketone and trifluoromethyl groups.

Detailed ¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements the proton data by providing a census of the carbon atoms in their distinct chemical environments. researchgate.netlibretexts.orgdocbrown.info The spectrum of this compound displays signals corresponding to each unique carbon atom, including the carbonyl carbon, the olefinic carbons, the carbon bearing the trifluoromethyl group, and the aliphatic chain carbons. libretexts.orgdocbrown.info

Carbon AssignmentChemical Shift (δ) (ppm)
C-1 (CF₃)~117 (q, ¹JCF ≈ 290 Hz)
C-2 (C=O)~180 (q, ²JCCF ≈ 35 Hz)
C-3~145
C-4~125
C-5~33
C-6 to C-10~22-31
C-11~14

q = quartet

The significant downfield shift of C-2 confirms its identity as a carbonyl carbon. The quartet multiplicity of C-1 and C-2 arises from coupling with the three fluorine atoms of the trifluoromethyl group.

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization and Stereochemical Insights

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum exhibits a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. wikipedia.org The chemical shift of this group is typically observed in a specific region, providing a clear indication of its electronic environment. wikipedia.org The absence of other fluorine signals confirms the presence of a single trifluoromethyl group.

Fluorine AssignmentChemical Shift (δ) (ppm)
CF₃~-70 to -80

The precise chemical shift can be influenced by the solvent and the presence of other functional groups in the molecule.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and successively along the aliphatic chain, confirming the proton sequence. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry. A key NOE correlation would be expected between H-3 and H-5, further supporting the (E)-configuration of the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations for this molecule would include:

H-3 to C-2 and C-5

H-4 to C-2 and C-6

Protons on C-5 to C-3 and C-4

These correlations are vital for piecing together the complete carbon framework and confirming the placement of the functional groups. sdsu.edu

Mass Spectrometry (MS) Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. scribd.combrentford.hounslow.sch.uk For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This data is used to confirm the molecular formula C₁₁H₁₇F₃O.

IonCalculated m/z
[C₁₁H₁₇F₃O]⁺222.1231

The experimentally determined mass would be expected to be in very close agreement with this calculated value, providing definitive proof of the elemental composition.

Fragmentation Pathway Analysis and Structural Deductions

In mass spectrometry, the fragmentation of this compound would be expected to follow predictable pathways governed by the stability of the resulting carbocations and neutral losses. The presence of the trifluoromethyl group, the ketone, and the long alkyl chain offers several potential cleavage points.

Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺•). The primary fragmentation mechanisms anticipated would include α-cleavage adjacent to the carbonyl group and cleavage along the alkyl chain.

A prominent fragmentation pathway would involve the cleavage of the C-C bond between the carbonyl carbon (C2) and the adjacent carbon of the ethylenic bond (C3), leading to the formation of a stable acylium ion. Another significant fragmentation would be the loss of the trifluoromethyl radical (•CF₃), resulting in a large fragment ion. Cleavage along the heptyl side chain is also expected, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

A McLafferty-type rearrangement, common for ketones with a sufficiently long alkyl chain, is also a plausible fragmentation pathway. This would involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z (Hypothetical) Proposed Fragment Ion Fragmentation Pathway
222[C₁₁H₁₇F₃O]⁺•Molecular Ion
153[C₈H₁₇CO]⁺Loss of •CF₃
97[CF₃CO]⁺α-cleavage
125[M - C₇H₁₅]⁺Cleavage of the heptyl chain
57[C₄H₉]⁺Fragmentation of the heptyl chain

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of Key Functional Groups (e.g., Carbonyl, Alkene, C-F Bonds)

The infrared (IR) and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups. These two techniques are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. spectroscopyonline.com

The most prominent absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration, which is expected in the region of 1710-1730 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group would likely shift this band to a higher wavenumber compared to a non-fluorinated ketone. The C=C stretching vibration of the trans-alkene would appear around 1640 cm⁻¹ and would be expected to be of medium intensity in the IR spectrum but stronger in the Raman spectrum. The C-H out-of-plane bending of the trans-alkene would give a strong absorption in the IR spectrum around 970 cm⁻¹.

The C-F stretching vibrations of the trifluoromethyl group would result in very strong and characteristic absorptions in the IR spectrum, typically in the range of 1100-1300 cm⁻¹. These bands are often broad and complex. The various C-H stretching and bending vibrations of the long alkyl chain would be observed in their characteristic regions.

Table 2: Hypothetical Vibrational Mode Analysis for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Expected Intensity (IR/Raman)
C=OStretch17251725Strong / Medium
C=CStretch16401640Medium / Strong
C-H (alkene)Out-of-plane bend970WeakStrong / Weak
C-FStretch1100-13001100-1300Very Strong / Medium
C-H (alkyl)Stretch2850-29602850-2960Strong / Strong

X-ray Crystallography Studies (If Suitable Single Crystals are Obtained)

Should suitable single crystals of this compound be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state.

Solid-State Molecular Structure Determination and Conformation

The crystal structure would confirm the (E)-configuration of the double bond. It would also reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The conformation of the long undecyl chain in the crystal lattice would be determined, which is often an extended, all-trans conformation to maximize packing efficiency. The orientation of the trifluoromethyl group relative to the carbonyl group and the rest of the molecule would also be elucidated.

Analysis of Intermolecular Interactions and Crystal Packing

Analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. While the molecule is largely nonpolar, weak intermolecular interactions such as van der Waals forces would dominate the crystal packing. It is also possible that weak C-H···O or C-H···F hydrogen bonds could play a role in stabilizing the crystal lattice. The trifluoromethyl groups might engage in dipole-dipole interactions. Understanding these interactions is crucial for explaining the solid-state properties of the compound.

Advanced Chiroptical Spectroscopy (If Asymmetric Versions or Derivatives are Studied)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).

However, if a chiral derivative were to be synthesized, for instance by introducing a stereocenter in the alkyl chain or by performing an asymmetric reaction that results in a chiral product, chiroptical spectroscopy would be a powerful tool for stereochemical analysis. The ECD spectrum would provide information about the stereochemistry around the chromophores (the enone system), while the VCD spectrum would be sensitive to the absolute configuration of the entire molecule. Theoretical calculations would be essential to correlate the observed chiroptical signals with the specific stereoisomer.

Physicochemical Properties

As no experimental data for (E)-1,1,1-Trifluoroundec-3-en-2-one is available, the following properties are predicted based on the closely related compound (E)-1,1,1-trifluoronon-3-en-2-one from the PubChem database and general chemical principles. nih.gov

PropertyPredicted Value
Molecular Formula C11H17F3O
Molecular Weight 222.25 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Predicted to be higher than shorter-chain analogues (e.g., > 150 °C at atmospheric pressure)
Solubility Insoluble in water, soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents)
XLogP3 ~4.9 (Predicted based on increasing chain length from C9 analogue)

This table contains predicted data based on extrapolation and computational models.

Reactivity Profile and Mechanistic Investigations of E 1,1,1 Trifluoroundec 3 En 2 One

Nucleophilic Additions to the Ketone Carbonyl Group

The carbonyl carbon in (E)-1,1,1-Trifluoroundec-3-en-2-one is highly electrophilic due to the inductive effect of the adjacent CF3 group. This makes it a prime target for a variety of nucleophiles, generally favoring direct 1,2-addition over conjugate 1,4-addition.

Stereoselective Reduction Pathways (e.g., Hydride Reductions, Catalytic Hydrogenation)

The reduction of the ketone functionality in α,β-unsaturated ketones can be achieved through several methods, with the choice of reagent determining the selectivity.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically favor the 1,2-reduction of the carbonyl group to yield the corresponding allylic alcohol, (E)-1,1,1-trifluoroundec-3-en-2-ol. The strong electron-withdrawing CF3 group further promotes this pathway. The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. The stereoselectivity of this reduction can be influenced by the steric bulk of the reagents and the substrate.

Catalytic Hydrogenation: This method can lead to the reduction of either the carbonyl group, the carbon-carbon double bond, or both, depending on the catalyst and reaction conditions. unive.it For instance, catalysts like palladium on carbon (Pd/C) under low pressure might selectively reduce the C=C double bond first, whereas more forcing conditions or different catalysts like Raney Nickel could lead to the reduction of both functional groups. rsc.org Achieving selective hydrogenation of the carbonyl in the presence of the alkene is challenging but can be pursued with specialized catalytic systems. unive.it

Table 1: Representative Reduction Pathways for α,β-Unsaturated Ketones
Reaction TypeReagent/CatalystTypical ProductSelectivity
Hydride ReductionNaBH₄, MeOHAllylic AlcoholHigh 1,2-addition selectivity
Hydride ReductionLiAlH₄, Et₂OAllylic AlcoholHigh 1,2-addition selectivity
Catalytic HydrogenationH₂, Pd/CSaturated Ketone or Saturated AlcoholDependent on conditions
Catalytic HydrogenationH₂, Raney NiSaturated AlcoholTypically reduces both C=C and C=O

Organometallic Reagent Additions and Diastereoselectivity (e.g., Grignard, Organolithium Reagents)

Hard organometallic nucleophiles, such as Grignard (RMgX) and organolithium (RLi) reagents, are known to predominantly attack the highly electrophilic carbonyl carbon in α,β-unsaturated systems (1,2-addition) rather than the β-carbon (1,4-addition). masterorganicchemistry.com This reactivity is further enhanced in this compound due to the activating effect of the trifluoromethyl group.

The addition of these reagents generates a new stereocenter, leading to the formation of diastereomeric tertiary allylic alcohols. The diastereoselectivity of the addition is influenced by factors such as the steric hindrance of the incoming nucleophile and the existing geometry of the enone. nih.govnih.gov Computational studies on similar systems have explored the transition states to rationalize the observed diastereomeric ratios. chemrxiv.org

Table 2: Expected Products from Organometallic Additions
Organometallic ReagentSolventExpected Major ProductReaction Pathway
Methylmagnesium Bromide (CH₃MgBr)THF/Et₂O(E)-2-Methyl-1,1,1-trifluoroundec-3-en-2-ol1,2-Nucleophilic Addition
n-Butyllithium (n-BuLi)Hexane/THF(E)-5-n-Butyl-1,1,1-trifluoroundec-3-en-5-ol (Hypothetical)1,2-Nucleophilic Addition

Cyanation and Related Carbon-Carbon Bond Forming Reactions

The addition of a cyanide group to the carbonyl carbon is a valuable carbon-carbon bond-forming reaction. For this compound, this reaction would typically involve reagents like trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of a Lewis acid or a cyanide salt (e.g., KCN) under acidic conditions to form a cyanohydrin. The resulting trifluoromethyl-substituted allylic cyanohydrin is a versatile intermediate for further synthetic transformations. The electron-withdrawing CF3 group facilitates this addition by increasing the electrophilicity of the carbonyl carbon.

Reactions of the α,β-Unsaturated Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to conjugation with the trifluoroacetyl group. This makes it susceptible to attack by nucleophiles at the β-position (conjugate addition) and also allows it to participate as an electron-poor component in cycloaddition reactions.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

While the double bond is electron-deficient, it can still undergo electrophilic addition, although it is generally less reactive than an isolated, electron-rich alkene. wikipedia.orgchemeurope.com In reactions with electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), the electrophile adds in a regioselective manner.

Halogenation: The addition of halogens like Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate. libretexts.org The subsequent attack by the halide ion occurs in an anti-fashion. For electron-deficient alkenes, the reaction can sometimes lead to a mixture of regioisomers. researchgate.netyoutube.com

Hydrohalogenation: The addition of HBr or HCl would follow Markovnikov's rule, where the proton adds to the α-carbon to generate a more stable carbocation at the β-position, which is then attacked by the halide. The stability of this intermediate is influenced by the adjacent carbonyl group.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the alkene in this compound makes it an excellent electrophilic partner in various cycloaddition reactions.

Diels-Alder Reaction: As a potent dienophile, it is expected to react readily with electron-rich conjugated dienes in [4+2] cycloaddition reactions. masterorganicchemistry.com The presence of the strong electron-withdrawing trifluoroacetyl group significantly accelerates the reaction rate compared to non-fluorinated enones. masterorganicchemistry.com These reactions are highly stereospecific and regioselective, leading to the formation of complex cyclic structures. rsc.orgchemistrysteps.commasterorganicchemistry.com

1,3-Dipolar Cycloadditions: This molecule can also serve as an excellent dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. wikipedia.orgorganic-chemistry.orgslideshare.net These [3+2] cycloadditions are a powerful method for constructing five-membered heterocyclic rings. youtube.com The regioselectivity of the addition is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. acs.org Given the electron-withdrawing nature of the trifluoroacetyl group, the LUMO of the enone will be low in energy, favoring reactions with high-energy HOMO dipoles.

Table 3: Predicted Cycloaddition Reactions
Reaction TypeReactant Partner (Example)Expected Product ClassKey Feature
Diels-Alder [4+2]2,3-Dimethyl-1,3-butadiene (Electron-rich diene)Trifluoromethyl-substituted cyclohexene (B86901) derivativeExcellent dienophile due to CF₃ group
1,3-Dipolar [3+2]Benzonitrile oxide (Nitrile oxide)Trifluoromethyl-substituted isoxazolineForms five-membered heterocycle
1,3-Dipolar [3+2]Phenyl azide (B81097) (Azide)Trifluoromethyl-substituted triazolineVersatile route to nitrogen heterocycles

Conjugate Additions (e.g., Michael Additions)

The presence of the α,β-unsaturated ketone moiety in this compound makes it an excellent candidate for conjugate additions, most notably the Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the enone system. libretexts.org The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the β-carbon, making the compound highly reactive towards a wide range of nucleophiles. youtube.com

The general mechanism for the Michael addition involves the attack of a nucleophile (Michael donor) on the β-carbon of the α,β-unsaturated ketone (Michael acceptor). masterorganicchemistry.com This is followed by protonation of the resulting enolate to yield the final product. masterorganicchemistry.com The reaction is typically thermodynamically controlled. organic-chemistry.org

A variety of nucleophiles can be employed in the conjugate addition to this compound. These include soft nucleophiles which preferentially undergo 1,4-addition over 1,2-addition. youtube.com Examples of suitable nucleophiles include:

Enolates: Stabilized carbanions derived from compounds with active methylene (B1212753) groups, such as malonic esters and β-ketoesters. youtube.com

Amines: Primary and secondary amines are effective nucleophiles for this transformation. youtube.com

Thiols: Thiolates are excellent soft nucleophiles that readily add to the β-position.

Organocuprates (Gilman reagents): These reagents are known to selectively deliver alkyl or aryl groups in a 1,4-fashion. libretexts.org

The table below summarizes the expected products from the Michael addition of various nucleophiles to this compound.

Nucleophile (Michael Donor)Reagent ExampleExpected Product Structure
Malonate EsterDiethyl malonate / NaOEtDiethyl 2-(1-(trifluoromethyl)-2-oxoundec-3-yl)malonate
AmineDiethylamine4-(Diethylamino)-1,1,1-trifluoroundecan-2-one
ThiolThiophenol / Et3N1,1,1-Trifluoro-4-(phenylthio)undecan-2-one
OrganocuprateLithium dimethylcuprate (LiMe2Cu)1,1,1-Trifluoro-4-methylundecan-2-one

Asymmetric Functionalization of the Double Bond (e.g., Epoxidation)

The carbon-carbon double bond in this compound is a key site for asymmetric functionalization, allowing for the introduction of new stereocenters. Asymmetric epoxidation is a prominent example of such a transformation, converting the prochiral alkene into a chiral epoxide. wikipedia.org

Several methods for asymmetric epoxidation have been developed and could potentially be applied to this substrate. caltech.edu These methods often utilize chiral catalysts to control the stereochemical outcome of the reaction.

Sharpless Asymmetric Epoxidation: While traditionally used for allylic alcohols, modifications of this method might be adaptable. wikipedia.org

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex and is effective for a range of unfunctionalized olefins. wikipedia.org

Shi Epoxidation: This organocatalytic method uses a fructose-derived ketone to generate a chiral dioxirane, which then acts as the epoxidizing agent. nih.gov This method has shown promise for the epoxidation of 1,1-disubstituted terminal olefins. nih.gov

The successful asymmetric epoxidation of this compound would yield chiral epoxyketones, which are valuable synthetic intermediates. The stereoselectivity of the epoxidation would be highly dependent on the chosen catalytic system and reaction conditions.

Asymmetric Epoxidation MethodCatalyst TypePotential Product
Jacobsen-Katsuki EpoxidationChiral Manganese-Salen Complex(3R,4S)-3,4-Epoxy-1,1,1-trifluoroundecan-2-one or (3S,4R)-3,4-Epoxy-1,1,1-trifluoroundecan-2-one
Shi EpoxidationChiral Ketone (e.g., fructose-derived)(3R,4S)-3,4-Epoxy-1,1,1-trifluoroundecan-2-one or (3S,4R)-3,4-Epoxy-1,1,1-trifluoroundecan-2-one

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group imparts unique chemical properties to the molecule and can also be a site for further chemical transformations.

Defluorination and Fluorine Exchange Reactions

Derivatization and Functionalization of the CF₃ Group

The derivatization of the trifluoromethyl group itself is a complex area of research. Due to the high stability of the C-F bonds, direct functionalization is difficult. However, reactions that proceed via intermediates where the CF3 group can participate are known. The high priority of the CF3 group in Cahn-Ingold-Prelog rules, due to the atomic mass of fluorine, can influence the stereochemical outcome of reactions at adjacent centers. chegg.com

Rearrangement Reactions and Fragmentation Pathways

The combination of the enone and trifluoromethyl ketone functionalities in this compound could lead to interesting rearrangement and fragmentation pathways under various reaction conditions, such as thermal or photochemical stimulation. While specific studies on this particular molecule are limited, related structures often exhibit complex rearrangements.

Mechanistic Investigations

Mechanistic investigations into the reactivity of this compound are crucial for understanding and predicting its chemical behavior. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the electronic distribution within the enone system. This makes the β-carbon highly susceptible to nucleophilic attack in conjugate additions, as the positive charge on this carbon is stabilized by resonance. youtube.com

Computational studies on similar trifluoromethyl enones can provide insights into the transition states and reaction pathways of various transformations. Spectroscopic techniques, such as NMR and IR, would be instrumental in characterizing intermediates and products, further elucidating the reaction mechanisms.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govnih.gov Such experiments, often employing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), can provide invaluable information on bond-forming and bond-breaking steps. nih.gov However, no isotope labeling studies have been reported for this compound.

Spectroscopic Monitoring of Reaction Intermediates

The identification of transient intermediates is crucial for understanding a reaction pathway. nih.gov Spectroscopic techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, are often employed to detect and characterize these short-lived species. nih.govresearchgate.net The scientific literature lacks any reports on the use of these methods to monitor reactions of this compound and identify any potential reaction intermediates. While related compounds like other α,β-unsaturated ketones have been studied, for instance, the protonation of enones in superacids to form cationic intermediates, no such investigations have been extended to the title compound. beilstein-journals.org

Theoretical and Computational Chemistry Studies on E 1,1,1 Trifluoroundec 3 En 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Conformational Analysis and Energy Minima Determination

The flexibility of the undecyl chain in (E)-1,1,1-Trifluoroundec-3-en-2-one means that the molecule can exist in numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By identifying the lowest energy conformations, or energy minima, chemists can determine the most likely shapes the molecule will adopt under given conditions. This is crucial as the conformation can significantly impact the molecule's biological activity and physical properties.

The process involves systematically rotating the rotatable bonds of the molecule and calculating the energy for each conformation. The results of these calculations allow for the construction of a potential energy surface, where the valleys represent stable, low-energy conformations. For long-chain molecules, this can be a complex task, but it is essential for a complete understanding of the molecule's behavior. Studies on similar fluorinated alkanes have shown that the presence of fluorine atoms can have a profound impact on the conformational preferences of the molecule. soton.ac.uk

Bond Lengths, Bond Angles, and Dihedral Angles

Once the minimum energy conformations are identified, detailed geometric parameters for each can be extracted. These include bond lengths, bond angles, and dihedral angles, which together define the precise three-dimensional structure of the molecule. This data is invaluable for understanding the steric and electronic effects within the molecule. For instance, the electron-withdrawing nature of the trifluoromethyl group is expected to influence the bond lengths and angles in the adjacent carbonyl group and the carbon-carbon double bond.

ParameterTypical Calculated Value
C=O Bond Length~1.22 Å
C=C Bond Length~1.34 Å
C-CF3 Bond Length~1.52 Å
F-C-F Bond Angle~107°
C-C(=O)-C Bond Angle~118°
C=C-C(=O) Dihedral Angle~180° (for the E isomer)

These are illustrative values and would be precisely determined for this compound in a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the conjugated enone system is expected to lower the HOMO-LUMO gap compared to its saturated counterparts.

The spatial distribution of the HOMO and LUMO is also revealing. In a typical enone, the HOMO is often distributed over the carbon-carbon double bond, while the LUMO is concentrated on the carbonyl carbon and the β-carbon of the double bond. The strongly electron-withdrawing trifluoromethyl group in this compound would likely lower the energies of both the HOMO and LUMO and influence their distribution, enhancing the electrophilicity of the molecule.

Molecular OrbitalPredicted Energy (Illustrative)Primary Atomic Contributions
HOMO~ -7.0 eVC=C π-system
LUMO~ -2.5 eVC=O and C=C π*-system
HOMO-LUMO Gap~ 4.5 eV-

These are illustrative values and would be precisely determined for this compound in a specific computational study.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. Some atoms are more electron-rich (partially negative), while others are electron-poor (partially positive). This charge distribution can be calculated and visualized using an electrostatic potential (ESP) map. The ESP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale where red typically indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group, reflecting their high electronegativity. Conversely, the carbonyl carbon and the β-carbon of the enone system would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reagents in a chemical reaction.

Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be instrumental in their identification and characterization, especially for novel compounds.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Computational methods can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule. researchgate.net These predictions can be compared with experimental spectra to confirm a proposed structure or to help in the assignment of complex spectra. worktribe.comrsc.org

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful. The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, and its predicted value for the CF₃ group can provide a key signature for the molecule. nih.govresearchgate.net Similarly, the predicted ¹H and ¹³C chemical shifts for the protons and carbons of the enone system and the undecyl chain would help in the complete assignment of the experimental spectrum. Coupling constants, particularly the ³J(H,H) coupling across the double bond, can confirm the (E)-stereochemistry.

NucleusAtom PositionPredicted Chemical Shift (ppm) - Illustrative
¹⁹FCF₃~ -75 ppm
¹³CC=O~ 185 ppm
¹³CC-CF₃~ 117 ppm (quartet due to ¹J(C,F))
¹³CCα (to C=O)~ 130 ppm
¹³CCβ (to C=O)~ 145 ppm
¹HHα (to C=O)~ 6.5 ppm
¹HHβ (to C=O)~ 7.0 ppm

These are illustrative values and would be precisely determined for this compound in a specific computational study.

Vibrational Frequency Calculations for IR and Raman Spectral Interpretation

In the absence of specific studies on this compound, a theoretical approach to understanding its infrared (IR) and Raman spectra would involve quantum chemical calculations. Typically, Density Functional Theory (DFT) methods, such as B3LYP, are paired with a suitable basis set (e.g., 6-31G*) to optimize the molecule's geometry and calculate its harmonic vibrational frequencies.

These calculations would predict the wavenumbers and intensities of the vibrational modes, which could then be correlated with experimental spectra. Key vibrational modes of interest for this compound would include the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-F stretches of the trifluoromethyl group. A comparison of the calculated and experimental spectra would allow for a detailed assignment of the observed absorption bands and Raman shifts.

Without experimental or calculated data for this compound, a representative data table cannot be generated.

Computational Modeling of Reactivity and Reaction Pathways

The reactivity of this compound could be extensively explored through computational modeling, providing insights into its chemical behavior that are complementary to experimental studies.

Transition State Localization and Reaction Energy Barrier Calculations

To understand the kinetics of reactions involving this compound, computational methods are employed to locate the transition state (TS) structures and calculate the associated energy barriers. A transition state is a first-order saddle point on the potential energy surface, and its localization is crucial for understanding the mechanism of a chemical reaction. Methods such as the synchronous transit-guided quasi-Newton (STQN) method are often used for this purpose.

Once the TS is located, the energy difference between the reactants and the transition state, known as the activation energy or reaction energy barrier, can be calculated. This provides a quantitative measure of how fast a reaction is likely to proceed. For instance, in a potential Michael addition reaction to the α,β-unsaturated system of this compound, the energy barrier for the nucleophilic attack could be determined.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Calculations

Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Solvation Models and Solvent Effects on Structure and Reactivity

The structure and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are used to account for these effects. These models can be broadly categorized as explicit or implicit.

Explicit solvent models would involve simulating the this compound molecule surrounded by a number of solvent molecules. This approach is computationally expensive but can provide detailed information about specific solute-solvent interactions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and reactivity. For this compound, these models could predict how its properties change in solvents of varying polarity.

Molecular Dynamics Simulations (If Relevant for Intermolecular Interactions or Dynamics)

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, particularly its intermolecular interactions and conformational flexibility. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory of the molecule's movement over time.

This would be particularly relevant for understanding how this compound interacts with other molecules, such as in a biological system or in the condensed phase. For example, MD simulations could be used to study the binding of this molecule to a protein active site or its aggregation behavior in solution. However, no such studies specific to this compound have been reported.

Synthesis and Characterization of Derivatives and Analogues of E 1,1,1 Trifluoroundec 3 En 2 One

Modification of the Alkyl Chain Length and Branching

The synthesis of analogues of (E)-1,1,1-Trifluoroundec-3-en-2-one with varied alkyl chain lengths and branching patterns is readily achievable through common olefination reactions. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for forming the α,β-unsaturated system with high stereoselectivity for the (E)-isomer. organic-chemistry.orgstackexchange.com

The general synthetic strategy involves the reaction of an aldehyde with a trifluoroacetylmethyl-substituted phosphonate (B1237965) ylide or phosphonium (B103445) ylide. By selecting different aldehydes as starting materials, the length and branching of the C4-C11 alkyl chain can be systematically altered. For instance, using a shorter chain aldehyde like hexanal (B45976) instead of octanal (B89490) would yield (E)-1,1,1-trifluoronon-3-en-2-one. Conversely, using a longer chain aldehyde like decanal (B1670006) would produce (E)-1,1,1-trifluorotridec-3-en-2-one. Branched aldehydes, such as 5-methylhexanal, can be used to introduce branching into the alkyl chain.

Table 1: Synthesis of Alkyl Chain Analogues via Wittig-type Reactions
Starting AldehydeResulting Analogue NameAlkyl Chain Structure
Hexanal(E)-1,1,1-Trifluoronon-3-en-2-oneC6 (linear)
Octanal (Parent)This compoundC8 (linear)
Decanal(E)-1,1,1-Trifluorotridec-3-en-2-oneC10 (linear)
5-Methylhexanal(E)-8-Methyl-1,1,1-trifluoronon-3-en-2-oneBranched C7
Cyclohexanecarboxaldehyde(E)-4-Cyclohexyl-1,1,1-trifluorobut-3-en-2-oneCyclohexyl

Introduction of Additional Functional Groups onto the Undecene Moiety

Functional groups can be incorporated into the structure to modulate properties such as polarity, solubility, and potential intermolecular interactions. This can be achieved by using a functionalized aldehyde in the initial synthesis or by post-synthesis modification of the parent enone.

For example, an aldehyde bearing a protected hydroxyl or amino group can be used in the Wittig reaction. Subsequent deprotection would yield an analogue with a terminal alcohol or amine on the alkyl chain. Research has shown the synthesis of trifluoromethyl ketones incorporating amino acid moieties, demonstrating the feasibility of adding complex functional groups. nih.gov

Alternatively, the undecene moiety itself can be functionalized. The double bond is susceptible to various transformations, such as:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield an epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) would produce a diol.

Michael Addition: The β-carbon of the enone is electrophilic and can react with nucleophiles, although this would saturate the double bond.

These modifications introduce polar functional groups that can significantly alter the molecule's chemical behavior.

Stereochemical Variations (e.g., (Z)-Isomer Synthesis, Introduction of Chiral Centers)

The stereochemistry of the molecule is a critical factor influencing its three-dimensional shape and interaction with other molecules.

Synthesis of the (Z)-Isomer: While the Horner-Wadsworth-Emmons reaction typically yields the (E)-isomer with high selectivity, the standard Wittig reaction using non-stabilized or semi-stabilized ylides under salt-free conditions often favors the formation of the (Z)-alkene. wikipedia.org By carefully choosing the ylide and reaction conditions, the synthesis can be directed towards the (Z)-isomer of 1,1,1-Trifluoroundec-3-en-2-one. tsijournals.comrsc.org The separation of (E) and (Z) isomers can often be accomplished by chromatographic techniques. rsc.org

Introduction of Chiral Centers: The parent compound is achiral. Chirality can be introduced to create enantiomerically enriched or diastereomeric analogues. This is typically achieved through asymmetric synthesis. nih.gov

Asymmetric Reductions: If the enone is converted to a ketoimine, it can undergo enantioselective organocatalytic reduction to produce chiral amines with high stereochemical efficiency. nih.gov

Asymmetric Allylation: Palladium-catalyzed asymmetric allylation of related trifluoromethyl diketone substrates can create a chiral center α to the carbonyl group. acs.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is removed. mdpi.com For example, a chiral aldehyde could be used in the synthesis, or a chiral center could be introduced on the alkyl chain.

These strategies allow for the synthesis of specific stereoisomers, which is crucial for studying stereoselective interactions in biological or chemical systems.

Trifluoromethyl Group Analogues (e.g., Pentafluoroethyl, Difluoromethyl)

The trifluoromethyl (CF₃) group is a key pharmacophore, but its properties can be fine-tuned by replacing it with other fluoroalkyl groups. These replacements act as bioisosteres, modifying electronic and steric properties while retaining key functionalities.

Pentafluoroethyl (C₂F₅) Analogues: Replacing the CF₃ group with a C₂F₅ group increases both steric bulk and lipophilicity. The synthesis of such analogues requires starting materials containing the pentafluoroethyl group, such as pentafluoroethyl thioethers or other C₂F₅-containing building blocks. researchgate.net

Difluoromethyl (CHF₂) Analogues: The difluoromethyl (CHF₂) group is particularly interesting as it is considered a lipophilic hydrogen bond donor, a property not present in the CF₃ group. cas.cn This allows it to act as a bioisostere for hydroxyl or thiol groups. Syntheses of difluoromethyl ketones are well-documented and often involve the use of specific difluoromethylating agents (e.g., PhSO₂CF₂H) or the fragmentation of trifluoromethyl-1,3-diketones. rsc.orgfluorine1.ru The synthesis of γ,γ-difluoroallyl indole (B1671886) derivatives has also been explored, highlighting methods for incorporating this moiety. acs.org

Table 2: Properties of Fluoroalkyl Group Analogues
Fluoroalkyl GroupKey Property Differences from CF₃Synthetic Approach
Trifluoromethyl (CF₃)N/A (Parent)Standard synthesis with trifluoroacetyl precursors
Pentafluoroethyl (C₂F₅)Increased size and lipophilicityUse of C₂F₅-containing building blocks
Difluoromethyl (CHF₂)Acts as a hydrogen bond donor; reduced lipophilicity compared to CF₃Use of specific difluoromethylating reagents
Bromodifluoromethyl (CBrF₂)Larger and more reactive; precursor for further functionalizationUse of bromodifluoromethylating reagents

Structure-Reactivity Relationship (SAR) Studies of Synthesized Analogues

Structure-Reactivity Relationship (SAR) studies investigate how modifications to a chemical structure affect its reactivity or biological activity. For trifluoromethyl ketones (TFMKs), which are potent inhibitors of various enzymes like proteases and esterases, SAR studies are crucial for designing more effective and selective compounds. nih.govnih.gov

While specific SAR studies on this compound are not extensively published, general principles can be inferred from studies on analogous TFMKs. nih.govacs.org

Alkyl Chain (R group): The length, branching, and lipophilicity of the alkyl chain are critical for fitting into the binding pockets of target enzymes. A long, flexible chain like the one in the undecene parent may allow for optimal positioning within a hydrophobic pocket. Altering the chain length could either improve or diminish this fit.

Enone Moiety: The α,β-unsaturated system provides a rigid scaffold and contains a Michael acceptor. The stereochemistry of this double bond is critical; (E) and (Z) isomers will present the alkyl chain in different spatial orientations, drastically affecting binding affinity.

Trifluoromethyl Ketone: The TFMK "warhead" is highly electrophilic due to the electron-withdrawing CF₃ group. It often acts as a reversible covalent inhibitor by forming a stable hemiketal or hemithioketal with a hydroxyl (e.g., serine) or thiol (e.g., cysteine) residue in an enzyme's active site.

Fluoroalkyl Analogues: Changing the CF₃ group to CHF₂ or C₂F₅ modifies the electrophilicity of the carbonyl carbon and the group's ability to participate in other interactions (e.g., hydrogen bonding for CHF₂). These changes would directly impact the kinetics of enzyme inhibition.

The systematic synthesis and evaluation of the derivatives described in the preceding sections would be essential to build a comprehensive SAR model for this class of compounds.

Spectroscopic Comparison and Analysis of Derivatives

The characterization of this compound and its derivatives relies heavily on spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Each structural modification results in predictable changes in the corresponding spectra.

Infrared (IR) Spectroscopy: The IR spectrum of the parent compound is characterized by several key absorptions:

C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹. The conjugation to the double bond and the electron-withdrawing CF₃ group influence the exact position. libretexts.org

C=C Stretch: A medium absorption around 1640 cm⁻¹.

C-F Stretches: Strong, characteristic bands in the 1100-1300 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. azom.commagritek.com

Table 3: Predicted NMR Spectroscopic Data for this compound and its Derivatives
Nucleus(E)-Isomer (Parent)(Z)-Isomer AnalogueCHF₂ Analogue
¹H NMR Vinyl H (C3): ~7.0 ppm (dt, J ≈ 16 Hz). Vinyl H (C4): ~6.8 ppm (d, J ≈ 16 Hz). Alkyl chain signals: 0.8-2.3 ppm.Vinyl protons would show a smaller coupling constant (J ≈ 12 Hz).CHF₂ proton: ~6.0-6.5 ppm (t, J ≈ 54 Hz).
¹³C NMR C=O (C2): ~180 ppm (q, J ≈ 35 Hz). CF₃ (C1): ~117 ppm (q, J ≈ 290 Hz). Vinyl carbons: ~125-150 ppm.Chemical shifts of alkyl carbons may differ slightly due to steric effects.CHF₂ carbon: ~110 ppm (t, J ≈ 240 Hz). C=O carbon would show a triplet.
¹⁹F NMR CF₃: ~ -72 ppm (s).Similar chemical shift to (E)-isomer.CHF₂: ~ -125 ppm (d, J ≈ 54 Hz).

Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Values are approximate and depend on the solvent and specific structure.

Spectroscopic Changes in Derivatives:

Alkyl Chain Modification: Changes in the alkyl chain would alter the signals in the aliphatic region (0.8-2.3 ppm) of the ¹H and ¹³C NMR spectra.

Additional Functional Groups: An -OH group would introduce a broad singlet in the ¹H NMR and a new C-O signal in the ¹³C NMR.

(Z)-Isomer: The most significant change is the smaller vicinal coupling constant (~12 Hz) between the C3 and C4 vinyl protons in the ¹H NMR, compared to the trans-coupling (~16 Hz) in the (E)-isomer. docbrown.info

Fluoroalkyl Analogues: A difluoromethyl (CHF₂) analogue would show a characteristic doublet in its ¹⁹F NMR spectrum and a triplet in its ¹H NMR spectrum due to H-F coupling. A pentafluoroethyl (C₂F₅) analogue would show two distinct signals in its ¹⁹F NMR spectrum for the -CF₂- and -CF₃ groups.

Advanced Analytical Techniques for Research and Development of E 1,1,1 Trifluoroundec 3 En 2 One

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatography is the cornerstone for separating (E)-1,1,1-Trifluoroundec-3-en-2-one from impurities, starting materials, and byproducts. Both gas and liquid chromatography offer robust platforms for purity assessment and quantification.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): As a universal detector for organic compounds, the FID provides a response proportional to the number of carbon atoms, making it a reliable choice for quantification when reference standards are available. It is known for its robustness and wide linear range.

Electron Capture Detector (ECD): The presence of the trifluoromethyl group, which is strongly electronegative, makes the ECD an exceptionally sensitive and selective detector for this compound. The ECD is capable of detecting picogram levels of halogenated compounds, making it ideal for trace analysis.

Mass Spectrometer (MS): When coupled with GC, a mass spectrometer acts as a powerful detector for both identification and quantification. It provides structural information through fragmentation patterns, confirming the identity of the target compound and any impurities. epa.govtofwerk.com

Table 1: Illustrative GC Method Parameters for this compound Analysis

ParameterSettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5)Provides efficient separation of volatile and semi-volatile compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium or HydrogenProvides the mobile phase for carrying the analyte through the column.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)Separates compounds based on their boiling points and column interactions.
Detector FID, ECD, or MSDetection and quantification of the analyte.
Detector Temp. FID: 300 °C, ECD: 300 °C, MS Transfer Line: 280 °CMaintains the analyte in the gas phase and ensures optimal detector performance.

For non-volatile impurities or when derivatization for GC is not desirable, High-Performance Liquid Chromatography (HPLC) is the preferred method. chromatographyonline.com Reversed-phase HPLC is the most common mode for a molecule with the polarity and size of this compound.

Method development typically involves a systematic approach to optimize the separation of the target analyte from all potential impurities. chromatographyonline.comresearchgate.net This includes screening different columns, mobile phase compositions (e.g., acetonitrile (B52724) and water or methanol (B129727) and water), and pH. The α,β-unsaturated ketone chromophore allows for straightforward detection using a UV detector.

Table 2: Typical HPLC Method Development Workflow

StepActionObjective
1. Column Selection Screen C18, C8, and Phenyl-Hexyl columns.Evaluate different stationary phase selectivities for optimal separation.
2. Mobile Phase Screening Test Acetonitrile/Water and Methanol/Water gradients.Determine the organic modifier that provides the best resolution and peak shape.
3. Gradient Optimization Run a generic broad gradient (e.g., 5% to 95% organic over 20 min).Separate all components and identify the approximate elution conditions.
4. Fine-Tuning Adjust gradient slope, isocratic holds, and flow rate.Maximize resolution between the main peak and its closest impurities.
5. Wavelength Selection Scan the UV spectrum of the analyte to find the absorption maximum (λmax).Ensure maximum sensitivity for quantification.

The molecule this compound does not possess a chiral center (an asymmetric carbon atom). The designation "(E)" refers to the geometric isomerism at the carbon-carbon double bond, which results in diastereomers (E and Z isomers), not enantiomers. Enantiomers are non-superimposable mirror images that arise from stereocenters. sigmaaldrich.com Therefore, the determination of enantiomeric excess using chiral chromatography is not applicable to this specific compound. Analysis would instead focus on isomeric purity, separating the E-isomer from any potential Z-isomer impurity, which is typically achievable with standard GC or HPLC methods. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices such as reaction mixtures, biological fluids, or environmental samples, hyphenated techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the definitive identification capabilities of MS. ysi.com An electron ionization (EI) source fragments the molecule in a reproducible manner, creating a characteristic mass spectrum or "fingerprint." This allows for the unambiguous identification of the analyte, even in the presence of co-eluting substances. tofwerk.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides exceptional sensitivity and selectivity, making it the gold standard for quantifying low levels of compounds in complex samples. nih.govnih.gov After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and a specific product ion is monitored. sciex.com This two-stage filtering process drastically reduces background noise and allows for quantification at very low concentrations. thermofisher.com

Table 3: Hypothetical MRM Transitions for LC-MS/MS Quantification of this compound

Compound NamePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
This compound237.15 ([M+H]⁺)167.12 ([M-CF3+H]⁺)69.00 ([CF3]⁺)

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for quantifying this compound in solutions where it is the primary absorbing species. The α,β-unsaturated ketone functionality constitutes a chromophore that absorbs UV radiation, typically in the 200-400 nm range, corresponding to a π→π* electronic transition. nist.gov

Quantification is achieved by creating a calibration curve based on the Beer-Lambert law (A = εbc), where absorbance (A) is directly proportional to the concentration (c). By measuring the absorbance of a sample of unknown concentration, its concentration can be accurately determined from the calibration curve.

Table 4: Example Calibration Data for UV-Vis Quantification

Standard Concentration (µg/mL)Absorbance at λmax
1.00.085
2.50.212
5.00.425
10.00.850
15.01.275

Electrochemical Methods for Reactivity and Concentration Studies

Electrochemical techniques can provide valuable insights into the redox properties of this compound. The conjugated enone system is electrochemically active and can be reduced at an electrode surface.

Cyclic Voltammetry (CV): This technique can be used to study the reduction potential of the double bond and/or the ketone. It provides information on the reversibility of the redox processes and can help in understanding reaction mechanisms involving electron transfer.

Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These more sensitive techniques can be developed for quantitative analysis. The peak current in a voltammogram is proportional to the concentration of the analyte. These methods can be particularly useful for specific applications, such as in sensors or for in-situ reaction monitoring where chromatographic methods may be too slow.

While specific literature on the electrochemical analysis of this compound is not prominent, the well-established electrochemical behavior of α,β-unsaturated ketones serves as a strong basis for method development.

Future Research Perspectives and Directions for E 1,1,1 Trifluoroundec 3 En 2 One

Development of More Sustainable and Green Synthetic Routes

The future synthesis of (E)-1,1,1-trifluoroundec-3-en-2-one and related trifluoromethyl ketones (TFMKs) will increasingly focus on sustainability and green chemistry principles. beilstein-journals.org Current industrial production methods for fluorinated compounds are often not cost-effective or inherently safe. georgiasouthern.edu Research is needed to develop routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key research directions include:

Utilizing Greener Trifluoromethylating Agents: A significant advancement would be the use of fluoroform (HCF₃), a potent greenhouse gas, as a direct and economical C1 building block. beilstein-journals.orgnih.gov Developing methods to effectively use fluoroform for the synthesis of long-chain enones like this compound would be a major step towards more sustainable trifluoromethylation. nih.gov

Metal-Free Catalysis: Moving away from heavy metal catalysts to metal-free reaction conditions is a critical goal. georgiasouthern.eduorganic-chemistry.org For instance, fluoroarene-mediated trifluoromethylation of carboxylic acids offers a safe and metal-free pathway to TFMKs. organic-chemistry.org Adapting such methods for α,β-unsaturated carboxylic acid precursors could provide a green route to the target compound.

Solvent and Reagent Optimization: Research into using more environmentally benign solvents and reagents is crucial. georgiasouthern.edu For example, a method using diethylamino sulfur trifluoride (DAST) as a mediator allows for the synthesis of TFMKs from benzoic acids at room temperature in the absence of metal catalysts. georgiasouthern.edu Exploring similar strategies for aliphatic and unsaturated systems is a promising avenue.

Table 1: Potential Green Synthetic Strategies for Trifluoromethyl Ketones

StrategyKey FeaturesPotential Application for this compoundRelevant Findings
Fluoroform Utilization Uses an inexpensive, readily available but potent greenhouse gas as the CF₃ source.Direct trifluoromethylation of an undecenoyl-based precursor.Effective for aromatic, aliphatic, and conjugated methyl esters using KHMDS in triglyme. beilstein-journals.orgnih.gov
Metal-Free Catalysis Avoids toxic and expensive metal catalysts, simplifying purification.Fluoroarene-mediated synthesis from a corresponding carboxylic acid.Protocol operates under mild conditions and is suitable for batch and continuous flow. organic-chemistry.org
DAST-Mediated Synthesis Employs a mediator for nucleophilic trifluoromethylation at room temperature.Synthesis from (E)-undec-2-enoic acid.A protocol for benzoic acids using DAST and TMSCF₃ has been successfully developed. georgiasouthern.edu
Photoredox Catalysis Uses visible light and a photocatalyst under mild, ambient conditions.Cross-coupling of an appropriate aldehyde and α-trifluoromethyl alkyl bromide.A dual nickel/photoredox system has been shown to be effective for a wide variety of substrates. acs.org

Exploration of Novel Asymmetric Transformations Utilizing the Compound

Asymmetric synthesis is fundamental to creating chiral molecules with specific biological activities. uwindsor.cayoutube.com this compound is an ideal substrate for developing new asymmetric reactions due to its prochiral centers and reactive functional groups.

Future research should focus on:

Asymmetric C-H Trifluoromethylalkylation: This compound could serve as a key reactant in rhodium-catalyzed asymmetric C-H trifluoromethylalkylation reactions. acs.org Such methods provide a direct way to construct chiral CF₃-containing molecules, which are highly sought after in medicinal chemistry. acs.org

Enantioselective Reductions: The ketone functionality is a prime target for asymmetric reduction to produce chiral trifluoromethylated alcohols. Ruthenium-catalyzed asymmetric hydrogenation of similar α,β-unsaturated ketones has been shown to proceed with high diastereo- and enantioselectivities. rsc.org Likewise, asymmetric reductive amination of aryl-trifluoromethyl ketones has been achieved, suggesting a pathway to chiral primary amines from related substrates. nih.gov

Asymmetric Michael Additions: The α,β-unsaturated system is susceptible to asymmetric 1,4-addition (Michael reaction). researchgate.net Using chiral organocatalysts, various nucleophiles could be added to the β-position of this compound to generate a stereocenter with high enantiomeric excess. researchgate.net

Investigation of Unexplored Reactivity Patterns and Selectivity Control

The interplay between the electron-withdrawing trifluoromethyl group and the α,β-unsaturated ketone system in this compound creates unique reactivity that is not yet fully explored. ontosight.ai The high electrophilicity of the carbonyl carbon makes it a potent target for nucleophiles. nih.gov

Key areas for investigation include:

Chemoselectivity: In reactions with reagents that can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition), controlling the chemoselectivity is paramount. Future studies could explore how different catalysts, solvents, and reaction conditions can direct the reaction to a single, desired outcome.

Diastereoselectivity: For reactions that create a new chiral center, such as an aldol (B89426) condensation, controlling the diastereoselectivity is crucial, especially when the substrate already contains stereocenters. uwindsor.ca

Novel Cycloaddition Reactions: The electron-deficient double bond makes the compound a good candidate for various cycloaddition reactions. Investigating its participation as a dienophile or dipolarophile could lead to the synthesis of complex, fluorinated cyclic structures.

Umpolung Reactivity: Exploring conditions that could invert the normal reactivity of the functional groups (umpolung), for example, making the α-carbon nucleophilic, could open up entirely new synthetic pathways. acs.org

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. acs.orgacs.org Applying these methods to this compound can accelerate discovery and deepen mechanistic understanding.

Future computational studies could focus on:

Mechanism Elucidation: DFT calculations can be used to model reaction pathways, calculate activation energies of transition states, and rationalize observed selectivity. acs.orgacs.org This is particularly valuable for understanding complex catalytic cycles and stereochemical outcomes in asymmetric synthesis.

Predicting Reactivity: Computational models can predict sites of electrophilicity and nucleophilicity, helping to forecast the outcome of unknown reactions and design experiments more effectively.

Rational Catalyst Design: By modeling the interaction between the substrate and a catalyst, researchers can rationally design or select catalysts that are predicted to give higher yield and selectivity, saving significant experimental time and resources.

Property Prediction: Computational methods can be used to predict physical, chemical, and even biological properties of the compound and its derivatives, helping to identify potential applications in areas like materials science or medicinal chemistry.

Discovery of New Catalytic Applications and Functional Materials

The unique properties of trifluoromethyl ketones suggest that this compound could be a valuable building block for new catalysts and advanced materials. ontosight.ai

Promising research avenues include:

Ligand Synthesis for Asymmetric Catalysis: The compound could be modified to create novel chiral ligands for transition metal catalysis. The trifluoromethyl group can influence the electronic properties and steric environment of the metal center, potentially leading to catalysts with enhanced activity and selectivity.

Development of Fluorinated Polymers: Trifluoromethyl groups are known to impart unique properties to polymers, such as thermal stability, chemical resistance, and altered surface properties (lipophilicity). ontosight.ai this compound could be used as a monomer or an additive in polymerization reactions to create novel fluorinated materials with tailored characteristics.

Bioactive Compound Synthesis: TFMKs are known inhibitors of serine and cysteine proteases and are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ainih.govnih.gov The structure of this compound makes it a potential precursor for new enzyme inhibitors or other biologically active molecules. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Modernizing synthetic chemistry involves moving from traditional batch processes to continuous flow and automated systems, which offer improved safety, reproducibility, and scalability. uc.pt

Future work should aim to:

Develop Continuous Flow Syntheses: Adapting the synthesis of this compound to a continuous flow process could enable safer handling of hazardous reagents, precise control over reaction parameters like temperature and time, and easier scale-up. uc.pt Metal-free trifluoromethylation methods have already been shown to be compatible with flow conditions. organic-chemistry.org

Utilize Automated Synthesis Platforms: Automated platforms can significantly accelerate the exploration of reaction conditions and the synthesis of derivative libraries. sigmaaldrich.comrsc.org By integrating the synthesis of this compound and its subsequent transformations onto an automated platform, researchers could rapidly screen for new reactivity and optimize reaction outcomes with minimal manual intervention. sigmaaldrich.comnih.gov These platforms are particularly well-suited for multistep sequences, purification, and analysis, streamlining the entire discovery process. rsc.orgresearchgate.net

Table 2: Advantages of Integrating Synthesis with Modern Platforms

PlatformKey AdvantagesRelevance to this compound Research
Flow Chemistry Enhanced heat and mass transfer, improved safety, precise control of reaction parameters, ease of scalability, potential for novel reaction conditions. uc.ptEnables safer handling of fluorinating agents and exothermic reactions. Allows for rapid optimization and production scale-up.
Automated Synthesis High-throughput screening, reduced human error, improved reproducibility, efficient library generation for structure-activity relationship studies. sigmaaldrich.comrsc.orgAccelerates the discovery of novel transformations and applications by systematically varying reactants, catalysts, and conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.